Phenyl N-(tert-butoxycarbonyl)glycinate
Overview
Description
Phenyl N-(tert-butoxycarbonyl)glycinate is a compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol.
Preparation Methods
Phenyl N-(tert-butoxycarbonyl)glycinate can be synthesized through several methods. One common synthetic route involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction typically occurs in a solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
Phenyl N-(tert-butoxycarbonyl)glycinate undergoes various chemical reactions, including:
N-tert-butyloxycarbonylation: This reaction involves the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases like sodium hydroxide . Major products formed from these reactions include the deprotected amine and substituted derivatives .
Scientific Research Applications
Phenyl N-(tert-butoxycarbonyl)glycinate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It is employed in the development of pharmaceuticals and as a reference standard in pharmaceutical testing.
Industry: The compound finds applications in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Phenyl N-(tert-butoxycarbonyl)glycinate primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions . The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions . This allows for the selective transformation of other functional groups in the molecule without affecting the amine .
Comparison with Similar Compounds
Phenyl N-(tert-butoxycarbonyl)glycinate can be compared with other similar compounds, such as:
Phenylmethoxycarbonyl (Cbz) Glycinate: Similar to the Boc group, the Cbz group is used for protecting amines.
tert-Butyloxycarbonyl (Boc) Glycine: This compound is similar in structure but lacks the phenyl group.
The uniqueness of this compound lies in its combination of the Boc protecting group with a phenyl ester, providing additional versatility in synthetic applications.
Properties
IUPAC Name |
phenyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-9-11(15)17-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCESOOGLNBBJKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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